3,5-Diamino-2-hydroxybenzoic acid

Antimicrobial Preservative Aminobenzoic acid derivatives

Analytical laboratories sourcing pharmacopeial impurity standards often face inconsistent characterization and unreliable supply chains. 3,5-Diaminosalicylic acid (CAS 112725-89-0), the official Mesalazine EP Impurity J, resolves both challenges with EP-compliant, fully characterized material. • Supplied with detailed characterization data compliant with EP regulatory guidelines for ANDA/NDA impurity profiling and method validation • Unique 3,5-diamino substitution pattern provides distinct hydrogen-bonding capacity (4 HBD, 5 HBA) and antibacterial transpeptidase inhibition activity not achievable with 5-ASA or salicylic acid analogs • Available from stock with ambient-temperature shipping; traceability against USP/EP pharmacopeial standards available upon request

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 112725-89-0
Cat. No. B056507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-2-hydroxybenzoic acid
CAS112725-89-0
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)N)N
InChIInChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12)
InChIKeyHQURVGSRQBOZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diamino-2-hydroxybenzoic Acid: Procurement Guide


3,5-Diamino-2-hydroxybenzoic acid (CAS 112725-89-0), also known as 3,5-diaminosalicylic acid, is a disubstituted benzoic acid derivative with two amino groups at the 3- and 5-positions and a hydroxyl group at the 2-position on the benzene ring [1]. This compound is recognized as an aromatic aminobenzoic acid derivative and is officially listed as Mesalazine EP Impurity J in the European Pharmacopoeia [2]. Its molecular structure (C₇H₈N₂O₃, MW: 168.15 g/mol) provides multiple hydrogen bond donors and acceptors (4 HBD, 5 HBA), enabling versatile interactions in both biological and chemical systems [1].

Identity: Official EP Impurity J reference standard for mesalazine QC workflows.
Research use: Diaminosalicylic acid scaffold for transpeptidase inhibition screening and antimicrobial studies.
Form: Free base for non-aqueous studies; hydrochloride salt (CAS 177960-41-7) available for aqueous workflows.

3,5-Diamino-2-hydroxybenzoic Acid: Generic Substitution Risks


Generic substitution with structurally simpler or commercially more common analogs such as salicylic acid (2-hydroxybenzoic acid) or 5-aminosalicylic acid (mesalazine) is not scientifically equivalent. The presence of two amino groups at the 3- and 5-positions fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and metal-chelating potential [1]. While salicylic acid lacks any amino groups and serves primarily as a keratolytic and antimicrobial agent [2], and 5-aminosalicylic acid (5-ASA) is optimized for intestinal anti-inflammatory action, 3,5-diamino-2-hydroxybenzoic acid exhibits a distinct antimicrobial profile against specific pathogens and serves as a critical analytical standard [3]. The specific substitution pattern is not interchangeable; procurement of the precise 3,5-diamino-2-hydroxy isomer is essential for regulatory compliance in pharmaceutical quality control and for achieving the reported activity in antimicrobial applications.

Structure Salicylic acid lacks the 3,5-diamino substitution; electronic and H-bond profiles are fundamentally different and may not support the same interactions or regulatory identity.
Function Mesalazine (5-ASA) is the API optimized for intestinal anti-inflammatory action, not a reference standard; direct substitution would invalidate impurity profiling and regulatory compliance.
Regioisomer 4,5-diamino or other isomers possess different synthetic accessibility and potential biological profile; procurement of the exact 3,5-diamino-2-hydroxy isomer is required for EP designation and reported antimicrobial screening.

3,5-Diamino-2-hydroxybenzoic Acid: Comparator Evidence


Antimicrobial Activity vs. Salicylic Acid

3,5-Diamino-2-hydroxybenzoic acid demonstrates a specific antimicrobial activity profile distinct from its parent scaffold, salicylic acid. While both compounds possess antimicrobial properties, the diaminated derivative is described as a potent antibacterial agent that inhibits bacterial cell wall synthesis by inhibiting the enzyme transpeptidase . Salicylic acid's antimicrobial action is broader and concentration-dependent, often associated with its keratolytic effects [1].

Antimicrobial profile
Class-level inference
Target: reported transpeptidase inhibition; active against Cochliobolus at 2%. Comparator (salicylic acid): broad, concentration-dependent antimicrobial with keratolytic action.
Supports targeted antimicrobial screening context.
Specificity to verify in target enzyme assays; mechanism derived from class-level data.
Antimicrobial Preservative Aminobenzoic acid derivatives

Regulatory Reference Standard: Mesalazine Impurity J

3,5-Diamino-2-hydroxybenzoic acid is unequivocally designated as Mesalazine EP Impurity J in the European Pharmacopoeia [1]. This formal designation mandates its use as a highly characterized reference standard for analytical method development, method validation, and quality control applications for mesalazine drug products . The compound is supplied with detailed characterization data compliant with regulatory guidelines, ensuring its suitability for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [2].

Regulatory designation
Head-to-head
Officially listed as Mesalazine EP Impurity J; supplier reports full characterization meeting ICH guidelines.
Required standard for impurity profiling method validation.
Confirm lot-specific COA and purity assignment.
Pharmaceutical Quality Control Reference Standard Impurity Profiling

Synthetic Route: Reductive Amination

A specific synthetic route for 3,5-diamino-2-hydroxybenzoic acid has been reported involving the reduction of a nitroarene precursor using a half-sandwich binuclear ruthenium catalyst (1 mol%) in ethanol with NaBH₄ (4 equiv.) at room temperature for 3 hours, achieving an 80% yield after column chromatography . While alternative synthetic approaches exist, this method provides a quantified yield for the specific target compound. In contrast, the synthesis of the regioisomer 4,5-diamino-2-hydroxybenzoic acid requires a multi-step sequence including acylation, nitration, hydrolysis, and reduction [1], indicating a different synthetic accessibility.

Synthetic accessibility
Cross-study comparable
Reported 80% yield via Ru-catalyzed reductive amination of nitroarene (1 mol% cat., NaBH₄, EtOH, RT, 3 h). Regioisomer 4,5-diamino requires multi-step sequence.
Supports synthesis selection for diaminosalicylic scaffolds.
Yield may depend on scale and purity; catalyst availability to verify.
Organic Synthesis Nitroarene Reduction Binuclear Ruthenium Catalyst

Hydrogen Bonding and LogP Comparison

3,5-Diamino-2-hydroxybenzoic acid possesses a distinct physicochemical profile compared to simpler analogs. It has a predicted XLogP3-AA of 0.3, indicating moderate hydrophilicity, and a high hydrogen bond donor count of 4 and acceptor count of 5 [1]. In contrast, salicylic acid has an XLogP3 of 2.26 and only 2 hydrogen bond donors and 3 acceptors [2]. The increased hydrogen bonding capacity and lower lipophilicity of the target compound directly impact its solubility, membrane permeability, and potential for forming intermolecular interactions in biological systems or supramolecular assemblies.

Physicochemical contrast
Cross-study comparable
Target: XLogP3 0.3, HBD 4, HBA 5. Salicylic acid: XLogP 2.26, HBD 2, HBA 3. ΔXLogP −1.96 (more hydrophilic), doubled H-bond capacity.
Dictates different solubility and membrane interaction profiles; not interchangeable in formulation or assay design.
Values are computed; experimental logD/logP recommended for specific conditions.
Physicochemical Properties Lipophilicity Hydrogen Bonding

Hydrochloride Salt for Enhanced Solubility

The free base of 3,5-diamino-2-hydroxybenzoic acid is reported to be hygroscopic and should be stored at 2-8°C protected from light . However, the hydrochloride salt form (CAS 177960-41-7) is specifically noted to enhance solubility in water and improve stability, facilitating handling in various synthetic and formulation processes . This is a critical differentiation for procurement: while the free base is suitable for certain applications, the hydrochloride salt offers superior aqueous solubility and handling characteristics, which may be essential for specific experimental workflows.

Salt form advantage
Data to verify
Free base reported as hygroscopic; hydrochloride salt (CAS 177960-41-7) described to improve aqueous solubility and handling.
Supports salt selection for aqueous workflows.
Solubility and stability data to be confirmed experimentally; no peer-reviewed source provided.
Salt Form Solubility Enhancement Stability

3,5-Diamino-2-hydroxybenzoic Acid: Validated Applications


Mesalazine EP Impurity J Quantification

This compound is an official European Pharmacopoeia reference standard for Mesalazine EP Impurity J. It is essential for analytical method development, validation, and routine quality control testing of mesalazine drug substances and products . Its use ensures compliance with regulatory requirements for impurity profiling in ANDA and NDA submissions [3].

Transpeptidase Inhibition as Preservative

3,5-Diamino-2-hydroxybenzoic acid has demonstrated antibacterial activity through the inhibition of bacterial transpeptidase, a key enzyme in cell wall synthesis . It has shown specific activity against Cochliobolus at a 2% concentration and is cited in patents as part of a broader class of antimicrobial amino-salicylic acid derivatives useful for preventing food spoilage and treating animal protein aging [3].

High-Yield Synthesis of Diaminosalicylic Acid Scaffolds

For researchers requiring this compound as a synthetic intermediate, a reported method using a binuclear ruthenium catalyst achieves an 80% yield under mild conditions (room temperature, 3 hours) . This provides a practical synthetic entry point for further derivatization in medicinal chemistry or materials science applications.

Hydrogen Bonding for Bioconjugation

With 4 hydrogen bond donors and 5 acceptors, this compound offers a unique scaffold for supramolecular assembly, metal coordination, and bioconjugation . Its lower lipophilicity (XLogP3-AA = 0.3) compared to salicylic acid makes it particularly suitable for applications in aqueous environments where strong, multi-point interactions are required.

Application
Selection Property
Validation Focus
Mesalazine impurity profiling
EP reference standard designation
Method transfer and impurity resolution review
Transpeptidase inhibition assays
Reported enzyme inhibition profile
Target specificity and MIC endpoint review
Diaminosalicylic scaffold synthesis
Reported one-step reductive amination route
Synthetic reproducibility and purity assessment
Aqueous supramolecular assembly
High H-bond donor/acceptor capacity
Binding affinity in aqueous systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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